molecular formula C8H10F2N2 B13250084 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine

Cat. No.: B13250084
M. Wt: 172.18 g/mol
InChI Key: YYLIMHJJEIPTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine (CAS 1783383-91-4) is a fluorinated amine compound serving as a valuable building block in medicinal chemistry and drug discovery research. Its structure incorporates a difluoromethyl group on the pyridine ring, a feature of significant scientific interest. The difluoromethyl (CF2H) group is a notable bioisostere, capable of acting as a hydrogen bond donor, which can influence the pharmacokinetic properties of a molecule, such as its metabolic stability and membrane permeability . This makes the compound a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceutical agents and biologically active compounds . As a chiral amine, this compound is a critical synthetic intermediate. It can be utilized in the preparation of various nitrogen-containing heterocycles, which are core structural components in many synthetic pharmaceutical agents and natural products . Researchers employ it in multicomponent reactions and targeted organic synthesis to create libraries of compounds for screening against biological targets. Its primary research value lies in its potential to be incorporated into molecules that are investigated for a range of biological activities, including antibacterial and antituberculosis agents . Safety and Handling: This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling information. The compound has the associated UN number 1760 and should be stored in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-[6-(difluoromethyl)pyridin-3-yl]ethanamine

InChI

InChI=1S/C8H10F2N2/c1-5(11)6-2-3-7(8(9)10)12-4-6/h2-5,8H,11H2,1H3

InChI Key

YYLIMHJJEIPTIE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=C(C=C1)C(F)F)N

Origin of Product

United States

Preparation Methods

Electrophilic Difluoromethylation

This method uses electrophilic difluoromethylating reagents to introduce the difluoromethyl group onto a pyridine precursor. Typical reagents include difluoromethyl sulfonium salts or hypervalent iodine-based difluoromethylating agents. The process is generally carried out under mild conditions and is suitable for late-stage functionalization.

Key features:

  • Enables selective difluoromethylation at the 6-position of pyridine.
  • Compatible with various functional groups.
  • Often followed by amination of the pyridine ring to introduce the ethanamine substituent.

Nucleophilic Difluoromethylation

This approach involves nucleophilic difluoromethyl anions or equivalents reacting with electrophilic pyridine intermediates. Common nucleophilic sources include difluoromethyl zinc or copper reagents.

Advantages:

  • High regioselectivity.
  • Useful for constructing difluoromethylated pyridine cores from halogenated precursors.

Radical Difluoromethylation (Minisci-type Reactions)

Radical chemistry is employed to add the difluoromethyl radical to the pyridine ring, often under photoredox or thermal initiation conditions. This method allows direct functionalization of heterocycles without pre-functionalization.

Benefits:

  • Mild reaction conditions.
  • Broad substrate scope.
  • Scalability for industrial production.

Synthetic Routes and Key Intermediates

A significant synthetic challenge is the preparation of the difluoromethylated pyridine intermediate, which is then aminated to yield the final compound. Several routes have been reported, some adapted from related difluoromethylpyridine syntheses.

Table 1: Summary of Synthetic Routes to Difluoromethylpyridine Intermediates

Route Starting Material Key Steps Yield (%) Remarks
A 4-Methylpyridin-2-amine Protection → Radical bromination → Oxidation → Fluorination (DAST) → Deprotection Overall ~2.8% Low bromination yield; hazardous reagents; small scale
B 4-(Difluoromethyl)pyridine Oxidation to N-oxide → Amination via PyBroP → Deprotection >65% per step High yields; requires sealed pressure tube; expensive starting material
C 2-Chloro-4-(difluoromethyl)pyridine Buchwald–Hartwig amination → Boc deprotection 81% + 99% Expensive halide; scalable

Note: Route C employs Buchwald–Hartwig amination, a palladium-catalyzed cross-coupling reaction, to introduce the amine functionality efficiently.

Example: Buchwald–Hartwig Amination Route

  • Step 1: Starting from 2-chloro-4-(difluoromethyl)pyridine, the amination is performed using tert-butyl carbamate as the amine source under palladium catalysis, yielding the Boc-protected amine intermediate.
  • Step 2: Boc deprotection with trifluoroacetic acid yields the free amine, 1-[6-(difluoromethyl)pyridin-3-yl]ethan-1-amine.

This route is noted for its high yield and potential for scale-up despite the cost of starting materials.

Chemical Reactions Analysis

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine can undergo further chemical transformations:

  • Oxidation: Under controlled conditions, the amine or difluoromethyl group can be oxidized to generate derivatives.
  • Reduction: Functional groups can be selectively reduced to modify the molecule.
  • Substitution: The pyridine ring or side chain amine can be substituted with other functional groups, enabling derivatization for medicinal chemistry applications.

Common reagents include oxidants like m-chloroperbenzoic acid (for N-oxide formation), reducing agents such as sodium borohydride, and coupling reagents for substitution.

Research Findings and Applications

The compound serves as a building block in pharmaceutical synthesis, particularly for kinase inhibitors and other bioactive molecules. The difluoromethyl group enhances binding affinity and metabolic stability, critical for drug development.

Recent studies have optimized synthetic routes for scalability and safety, avoiding hazardous reagents like diethylaminosulfur trifluoride (DAST) where possible and improving yields through catalytic amination methods.

Summary Table of Preparation Methods

Method Type Description Advantages Disadvantages References
Electrophilic Difluoromethylation Use of electrophilic difluoromethyl reagents to functionalize pyridine Mild conditions, selective Reagent availability, cost
Nucleophilic Difluoromethylation Reaction of nucleophilic difluoromethyl species with electrophilic pyridine Regioselective, versatile Requires pre-functionalized substrates
Radical Difluoromethylation Minisci-type radical addition to pyridine Broad scope, mild Control of regioselectivity
Buchwald–Hartwig Amination Pd-catalyzed amination of halogenated difluoromethylpyridine High yield, scalable Expensive starting materials

Chemical Reactions Analysis

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine involves its interaction with specific molecular targets. The difluoromethyl group can influence the compound’s reactivity and binding affinity to these targets, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Ring

Difluoromethyl vs. Trifluoromethyl
  • 1-[6-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine ():
    • The trifluoromethyl group is more electron-withdrawing than difluoromethyl, increasing the pyridine ring's electrophilicity. This enhances interactions with electron-rich biological targets but may reduce metabolic stability due to stronger C–F bonds.
    • Molecular weight: 190.17 g/mol (vs. 171.15 g/mol for the difluoromethyl analog), impacting solubility and logP .
Difluoromethyl vs. Difluoromethoxy
  • This may improve aqueous solubility but reduce membrane permeability .

Core Heterocycle Modifications

Pyridine vs. Pyrimidine
  • 1-[4-(Difluoromethyl)pyrimidin-2-yl]ethan-1-amine hydrochloride ():
    • Pyrimidine’s dual nitrogen atoms create a more electron-deficient core, altering binding modes in enzyme active sites. The molecular weight (209.6 g/mol) and basicity differ significantly from the pyridine analog .
Pyridine vs. Pyrazole
  • (R)-1-(1-(Difluoromethyl)-1H-pyrazol-3-yl)ethan-1-amine hydrochloride ():
    • The pyrazole ring’s aromaticity and nitrogen positioning enable distinct π-π stacking and hydrogen-bonding interactions. The (R)-configuration introduces stereochemical specificity, critical for chiral drug activity .

Functional Group Replacements

Amine vs. Ketone
  • 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-one ():
    • The ketone group eliminates the amine’s basicity, reducing solubility in acidic environments. This derivative may serve as a synthetic intermediate rather than a bioactive molecule .

Pharmacologically Active Analogs

  • (S)-1-(6-(4-Fluoro-1H-pyrazol-1-yl)pyridin-3-yl)ethan-1-amine (Pralsetinib intermediate, ):
    • This compound is a key intermediate in pralsetinib, a RET kinase inhibitor. The 4-fluoro-pyrazole substituent enhances target selectivity and potency compared to difluoromethylpyridine derivatives .

Chromatographic Behavior

  • The target compound’s enantiomers (101 and 102) exhibit distinct SFC retention times (1.29 and 1.99 min), underscoring the role of chirality in separation .
  • Trifluoromethyl analogs (e.g., 96 and 97) show longer retention times (1.41 and 2.45 min), reflecting increased hydrophobicity .

Biological Activity

1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is an organic compound characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a pharmaceutical intermediate and in the development of new therapeutic agents.

  • Molecular Formula : C8H10F2N
  • Molecular Weight : 158.17 g/mol
  • CAS Number : 1256821-01-8

The biological activity of 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine is largely attributed to the presence of the difluoromethyl group, which enhances the compound's lipophilicity and metabolic stability. This modification allows for better interaction with biological membranes and potential targets such as enzymes and receptors.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, contributing to its pharmacological effects.
  • Receptor Modulation : It may act as an agonist or antagonist for certain receptors, influencing various biochemical pathways.

Biological Activities

Research indicates that 1-[6-(Difluoromethyl)pyridin-3-yl]ethan-1-amine exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives of pyridine compounds can possess antimicrobial properties. The presence of the difluoromethyl group is crucial for enhancing the activity against specific pathogens.

Antiviral Properties

Research into related compounds suggests potential antiviral effects, particularly against viral infections where modulation of host cell pathways is beneficial.

Anticancer Potential

Preliminary studies indicate that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines, making them candidates for further investigation in cancer therapy.

Data Tables

Activity TypeObserved EffectReference
AntimicrobialModerate activity against N. meningitidis
AntiviralPotential activity against specific viruses
CytotoxicityInhibition of cancer cell proliferation

Case Studies

  • Antimicrobial Study :
    A study conducted by Leung et al. demonstrated that derivatives with electron-withdrawing groups, like difluoromethyl, showed selective activity against Chlamydia species, indicating a pathway for developing targeted antimicrobial agents .
  • Antiviral Research :
    Research into similar pyridine derivatives has suggested that they may modulate immune responses or directly inhibit viral replication, highlighting their potential in antiviral drug development .
  • Cytotoxicity Assessment :
    Investigations into the cytotoxic effects of difluoromethyl-substituted compounds revealed significant inhibition of proliferation in various cancer cell lines, supporting their potential as anticancer agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.